molecular formula C10H10N4O2 B11889048 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid CAS No. 817165-71-2

3,6-Diamino-7-methylquinoxaline-2-carboxylic acid

Cat. No.: B11889048
CAS No.: 817165-71-2
M. Wt: 218.21 g/mol
InChI Key: SJGNGPMAKOYBPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine . Another method includes the reaction of 2,3-dichloroquinoxaline with thiourea .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

817165-71-2

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

3,6-diamino-7-methylquinoxaline-2-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-4-2-6-7(3-5(4)11)14-9(12)8(13-6)10(15)16/h2-3H,11H2,1H3,(H2,12,14)(H,15,16)

InChI Key

SJGNGPMAKOYBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)N=C(C(=N2)C(=O)O)N

Origin of Product

United States

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